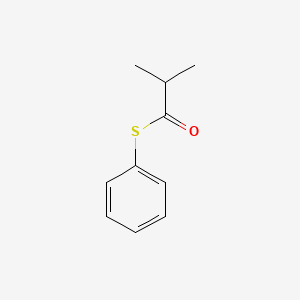

S-Phenyl thioisobutyrate

Description

S-Phenyl thioisobutyrate is a thioester compound characterized by a phenyl group attached to a sulfur atom and an isobutyrate moiety. Thioesters, in general, are critical in biochemical pathways (e.g., acyl-CoA derivatives in fatty acid metabolism) and industrial applications due to their reactivity and stability compared to oxygen esters.

Properties

CAS No. |

58443-71-3 |

|---|---|

Molecular Formula |

C10H12OS |

Molecular Weight |

180.27 g/mol |

IUPAC Name |

S-phenyl 2-methylpropanethioate |

InChI |

InChI=1S/C10H12OS/c1-8(2)10(11)12-9-6-4-3-5-7-9/h3-8H,1-2H3 |

InChI Key |

QBSNMPRRAPQQJL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)SC1=CC=CC=C1 |

Origin of Product |

United States |

Chemical Reactions Analysis

Decarbonylative Coupling Reactions

S-Phenyl thioisobutyrate participates in transition-metal-catalyzed decarbonylative couplings, where the thioester group (C(O)SPh) is replaced by a sulfur-containing substituent (e.g., SR) with CO extrusion.

Key Findings:

-

Palladium Catalysts :

-

Nickel Catalysts :

Table 1: Catalytic Decarbonylative Coupling of this compound Analogs

| Catalyst | Ligand | Temperature (°C) | Yield (%) | Product |

|---|---|---|---|---|

| [Pd(P-o-tol<sub>3</sub>)<sub>2</sub>] | PCy<sub>3</sub> | 150 | 61 | Aryl thioether |

| [Pd(P-o-tol<sub>3</sub>)<sub>2</sub>] | PAd<sub>2</sub>Bu | 150 | 88 | Aryl thioether |

| Ni-phosphinoferrocene | Bidentate | 120 | 75 | Fluoroalkyl thioether |

Aldol Reactions

This compound serves as an enolate precursor in aldol reactions, forming β,β-disubstituted styrenes or hydroxy-thioesters under Lewis acid catalysis.

Mechanistic Insights:

-

Enolate Formation :

-

Carbocation Intermediates :

Table 2: Aldol Reactions of this compound

| Aldehyde | Catalyst System | Conditions | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Benzaldehyde | MgBr<sub>2</sub>·OEt<sub>2</sub>/PyBOX | CH<sub>2</sub>Cl<sub>2</sub>, 23°C | 82 | 38% (R) |

| 4-MeO-Benzaldehyde | TMSOTf/2,6-lutidine | CH<sub>2</sub>Cl<sub>2</sub>, rt | 83 | N/A |

| 4-Me<sub>2</sub>N-Benzaldehyde | Ni-PyBOX | –10°C | 78 | 73% (R) |

Synthetic Utility

Comparison with Similar Compounds

Table 1: Comparison of Key Thioesters and Related Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for S-phenyl thioisobutyrate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via thioesterification, where isobutyryl chloride reacts with thiophenol in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. Solvent choice (e.g., dichloromethane vs. THF) impacts reaction kinetics, with yields ranging from 60–85% depending on stoichiometric ratios . Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from unreacted thiophenol. Challenges include sensitivity to moisture and side reactions like oxidation of the thiol group.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral signatures confirm its structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is primary:

- ¹H NMR : A singlet at δ 1.2–1.4 ppm (geminal dimethyl group) and aromatic protons at δ 7.2–7.5 ppm.

- ¹³C NMR : A carbonyl carbon (C=O) at ~195–200 ppm, distinct from esters due to sulfur’s electron-withdrawing effects.

- IR : Strong C=O stretch at ~1680–1700 cm⁻¹ and C-S absorption near 700 cm⁻¹. Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 180 (C₁₀H₁₂OS) .

Q. How can researchers assess the purity of this compound, and what common impurities arise during synthesis?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm is standard. Impurities include residual thiophenol (retention time ~3.5 min) and oxidized byproducts (e.g., disulfides). Quantitative analysis via calibration curves using pure standards ensures accuracy. Gas chromatography (GC) is less effective due to the compound’s low volatility .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : The thioester’s electrophilicity is influenced by resonance stabilization: the sulfur atom donates electron density less effectively than oxygen, making the carbonyl carbon more reactive. Kinetic studies (e.g., using Hammett plots) reveal that electron-withdrawing substituents on the phenyl ring accelerate nucleophilic attack. Computational studies (DFT) can model transition states and charge distribution to predict reactivity trends .

Q. How do conflicting reports on the hydrolytic stability of this compound under acidic vs. alkaline conditions arise, and how can they be resolved?

- Methodological Answer : Discrepancies stem from variations in experimental design:

- pH Range : Hydrolysis accelerates above pH 9 due to hydroxide ion attack, but some studies use buffers (e.g., phosphate) that may catalyze side reactions.

- Temperature Control : Elevated temperatures (e.g., 40°C vs. 25°C) artificially inflate degradation rates.

- Analytical Methods : UV-Vis assays may overestimate stability compared to LC-MS, which detects trace degradation products.

- Resolution : Standardize conditions (e.g., 25°C, 0.1 M NaOH) and employ multiple analytical techniques .

Q. What strategies optimize the use of this compound as a building block in multicomponent reactions?

- Methodological Answer : Its thioester group participates in Passerini and Ugi reactions, but competing side reactions (e.g., thiolactam formation) require careful optimization. Key parameters:

- Catalyst : Lewis acids (e.g., ZnCl₂) improve electrophilicity.

- Solvent : Polar aprotic solvents (DMF, acetonitrile) enhance solubility.

- Stoichiometry : A 1:1 ratio of thioester to amine component minimizes dimerization.

- Monitoring : Real-time FTIR tracks carbonyl consumption to determine reaction endpoints .

Data Contradiction Analysis

Q. Why do some studies report this compound as stable in aqueous media while others observe rapid hydrolysis?

- Methodological Answer : Contradictions arise from differences in:

- Water Activity : Studies using anhydrous solvents (e.g., THF with 2% H₂O) vs. fully aqueous systems.

- pH Buffers : Acetate buffers (pH 4–6) stabilize the compound, whereas unbuffered solutions at pH 7 may allow autoprotolysis.

- Analytical Sensitivity : LC-MS detects hydrolysis products at ppm levels, which UV-Vis may miss.

- Resolution : Conduct controlled stability studies with defined water content and pH, validated via tandem mass spectrometry .

Experimental Design Considerations

Q. What controls are essential when studying the enzymatic hydrolysis of this compound?

- Methodological Answer : Include:

- Negative Controls : Heat-denatured enzymes to confirm non-enzymatic hydrolysis.

- Positive Controls : Known substrates (e.g., acetylthiocholine) to validate enzyme activity.

- Inhibitors : EDTA to rule out metal-dependent hydrolysis.

- Kinetic Assays : Use Michaelis-Menten parameters (Km, Vmax) to compare efficiency across enzyme isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.